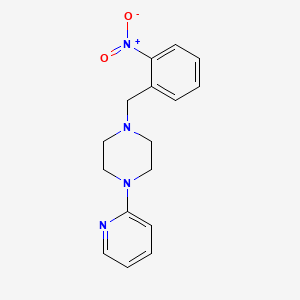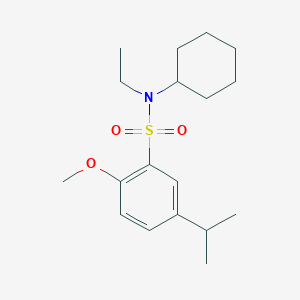![molecular formula C14H18N2OS B5702350 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, also known as AMMTN, is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinonitrile family, which is known for its diverse biological activities. AMMTN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by downregulating cyclin-dependent kinases. In inflammation, this compound inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorders, this compound has been shown to protect neurons by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disorders, it protects neurons from oxidative stress and inhibits the formation of amyloid-beta plaques. Additionally, this compound has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. One of the areas of focus is the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. There is also a need for the development of new synthesis methods that can improve the solubility and bioavailability of this compound. Finally, studies are needed to explore the potential of this compound in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound involves a multistep process, and its mechanism of action is not fully understood. This compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of this compound, including the development of novel therapeutics and the exploration of its potential in other areas of research.
Méthodes De Synthèse
The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with acetic anhydride to form 2-acetylnicotinic acid. This is followed by the reaction of 2-acetylnicotinic acid with thio-3-methylbutanol in the presence of a base to form 2-[(3-methylbutyl)thio]nicotinic acid. Finally, the reaction of 2-[(3-methylbutyl)thio]nicotinic acid with acetic anhydride in the presence of a base yields this compound.
Applications De Recherche Scientifique
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer therapy. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. This compound has also been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-acetyl-6-methyl-2-(3-methylbutylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9(2)5-6-18-14-12(8-15)7-13(11(4)17)10(3)16-14/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZIMXGJRCCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCCC(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

